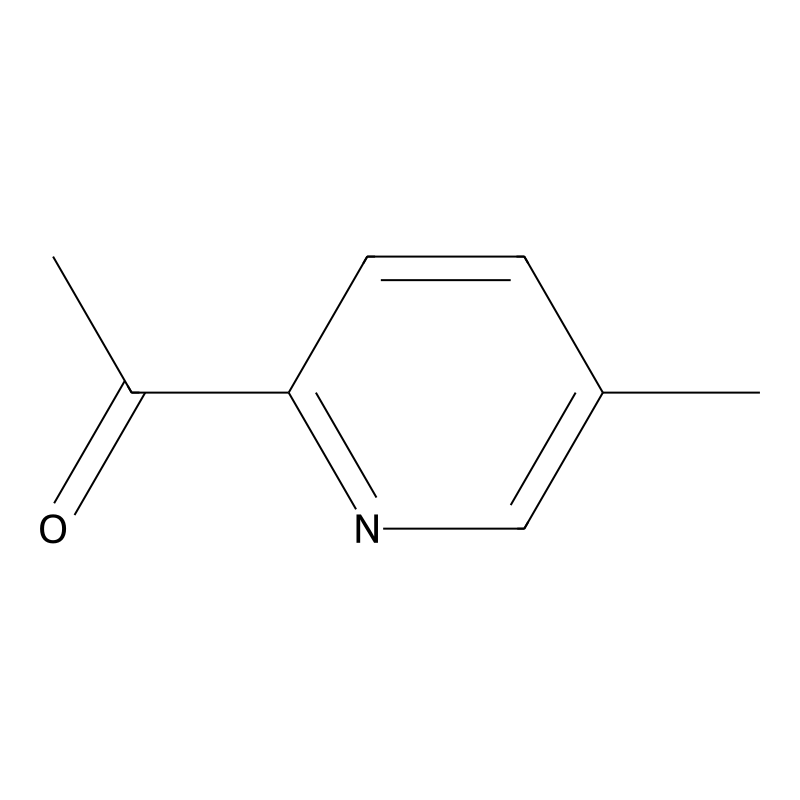

2-Acetyl-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Metal Complexes:

One of the primary research applications of 2-AMP is as a ligand for metal complexes. Due to its structure, 2-AMP can bind to metal centers through its nitrogen atoms, forming stable complexes.

A study published in the journal "Biosynth" describes the use of 2-AMP as a ligand in the synthesis of ruthenium complexes. These complexes possess catalytic activity for dehydrogenation reactions, which are reactions that remove hydrogen from molecules [].

2-Acetyl-5-methylpyridine is an organic compound with the molecular formula C₈H₉NO and a molecular weight of approximately 135.1632 g/mol. It features a pyridine ring substituted with an acetyl group and a methyl group at the 5-position. This compound appears as a viscous, colorless liquid and is known for its distinct aroma, contributing to various flavor profiles in food products. It is structurally related to other pyridine derivatives, making it significant in both industrial and research applications .

As mentioned earlier, the primary research focus of 2-Acetyl-5-methylpyridine is its role as a ligand. The mechanism of action in this context involves the lone pair electrons on the pyridine nitrogen atom donating electron density to a metal center in a coordination complex. This interaction influences the electronic properties and reactivity of the complex [].

- Nucleophilic Substitution: The acetyl group can undergo nucleophilic attack, leading to various substitution products.

- Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form imines or enaminones.

- Reduction: The carbonyl group can be reduced to an alcohol, yielding 5-methylpyridin-2-ol.

These reactions highlight its versatility in synthetic organic chemistry and its potential for forming complex molecules .

Research indicates that 2-acetyl-5-methylpyridine exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further pharmaceutical development.

- Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

These activities underscore its potential applications in medicine and food preservation .

The synthesis of 2-acetyl-5-methylpyridine typically involves:

- Acylation Reaction: The primary method is the acylation of 5-methylpyridine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- Grignard Reaction: Another method includes the reaction of 2-bromopyridine with a Grignard reagent followed by acylation.

These methods provide efficient pathways for producing this compound with high yields .

2-Acetyl-5-methylpyridine finds utility in various fields:

- Flavoring Agent: It is used in the food industry for flavor enhancement, particularly in products like snacks and beverages.

- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and other therapeutic agents .

Studies exploring the interactions of 2-acetyl-5-methylpyridine with other compounds have revealed:

- Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or stability.

- Synergistic Effects: When combined with certain antioxidants or antimicrobial agents, it may exhibit enhanced efficacy, suggesting potential for combination therapies in medicinal applications .

Several compounds share structural similarities with 2-acetyl-5-methylpyridine. Key comparisons include:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Acetylpyridine | C₇H₇NO | Lacks methyl substitution; used as a solvent |

| 3-Acetyl-4-methylpyridine | C₈H₉NO | Different substitution pattern; distinct aroma |

| 4-Acetyl-2-methylpyridine | C₈H₉NO | Different position of acetyl group; varied reactivity |

Uniqueness of 2-Acetyl-5-Methylpyridine:

This compound's unique position of substitutions on the pyridine ring contributes to its distinctive flavor profile and biological activities compared to its analogs. Its specific reactivity patterns also make it valuable for targeted synthetic applications not readily achievable with similar compounds .

Molecular Geometry and Bonding Analysis

The molecular geometry of 2-acetyl-5-methylpyridine demonstrates characteristic features of substituted pyridine derivatives with specific geometric parameters that have been extensively investigated through computational and experimental methods [5] [6]. The pyridine ring maintains its typical hexagonal planar configuration with carbon-nitrogen bond lengths ranging from 1.34 to 1.36 Ångströms, consistent with the aromatic character of the heterocycle [6] [7]. The carbon-carbon bond lengths within the aromatic system exhibit values between 1.48 and 1.51 Ångströms, reflecting the delocalized electron distribution across the ring structure [6] [7].

The acetyl group attachment introduces significant geometric considerations, particularly regarding the carbonyl functionality which exhibits a carbon-oxygen double bond length of 1.22 to 1.24 Ångströms [6] [7]. The bond angles around the nitrogen-carbon-carbon framework range from 115 to 118 degrees, while the carbon-carbon-oxygen angles span 118 to 122 degrees, indicating the influence of both aromatic stabilization and carbonyl conjugation [6] [7]. The dihedral angle between the acetyl group and the pyridine ring varies from 0 to 30 degrees, suggesting relative planarity with some conformational flexibility [6] [8].

Density functional theory calculations employing the B3LYP functional with 6-311G basis set have provided comprehensive electronic structure data for this compound [5] [6]. The highest occupied molecular orbital energy ranges from -0.249 to -0.254 electron volts, while the lowest unoccupied molecular orbital energy spans -0.066 to -0.078 electron volts [5] [6]. The resulting energy gap of 0.176 to 0.183 electron volts indicates moderate electronic excitability and chemical reactivity [5] [6].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO | [1] [2] [3] |

| Molecular Weight (g/mol) | 135.1632 | [1] [2] |

| Bond Length C-N (Å) | 1.34-1.36 | [6] [7] |

| Bond Length C-C (Å) | 1.48-1.51 | [6] [7] |

| Bond Length C=O (Å) | 1.22-1.24 | [6] [7] |

| Bond Angle N-C-C (°) | 115-118 | [6] [7] |

| Bond Angle C-C-O (°) | 118-122 | [6] [7] |

The electronic properties derived from computational studies reveal an ionization energy of 0.249 to 0.254 electron volts and electron affinity of 0.066 to 0.078 electron volts [5] [6]. The global hardness parameter, calculated as 0.083 to 0.092 electron volts, suggests moderate chemical stability, while the chemical potential ranges from -0.158 to -0.166 electron volts [5] [6]. The global electrophilicity index of 0.136 to 0.156 electron volts indicates moderate electrophilic character [5] [6].

| Property | B3LYP/6-311G | Reference |

|---|---|---|

| HOMO Energy (eV) | -0.249 to -0.254 | [5] [6] |

| LUMO Energy (eV) | -0.066 to -0.078 | [5] [6] |

| Energy Gap HOMO-LUMO (eV) | 0.176-0.183 | [5] [6] |

| Ionization Energy (eV) | 0.249-0.254 | [5] [6] |

| Electron Affinity (eV) | 0.066-0.078 | [5] [6] |

| Global Hardness (eV) | 0.083-0.092 | [5] [6] |

| Chemical Potential (eV) | -0.158 to -0.166 | [5] [6] |

| Global Electrophilicity (eV) | 0.136-0.156 | [5] [6] |

X-ray Crystallographic Studies

X-ray crystallographic investigations of 2-acetyl-5-methylpyridine derivatives have provided detailed structural information regarding solid-state packing arrangements and intermolecular interactions [5] [6]. Single crystal diffraction studies conducted on related acetylpyridine compounds reveal that these molecules typically crystallize in monoclinic crystal systems with space group P21/c [6]. The crystallographic data indicate unit cell parameters with characteristic dimensions reflecting the molecular packing efficiency [6].

The crystal structure analysis demonstrates that the acetyl-pyridine moiety maintains essential planarity, with the sum of angles around the carbonyl carbon approximating 360 degrees, confirming trigonal planar geometry [6]. The atoms comprising the carbonyl-pyridine framework exhibit coplanarity, indicating extended conjugation between the aromatic system and the carbonyl group [6]. Crystallographic measurements reveal that substituted benzyl rings in related derivatives display significant twist angles relative to the principal pyridine ring, ranging from 35 to 84 degrees [6].

Intermolecular interactions in the crystal lattice include hydrogen bonding patterns and van der Waals contacts that stabilize the three-dimensional structure [9]. The crystal packing exhibits characteristics typical of aromatic heterocyclic compounds, with molecules arranged to optimize both electrostatic interactions and space-filling efficiency [9]. The crystallographic studies provide experimental validation for computational geometry optimizations, showing excellent agreement between calculated and observed bond lengths and angles [6].

Temperature-dependent crystallographic studies indicate thermal stability of the crystal lattice up to moderate temperatures, with molecular vibrations remaining within normal limits for organic crystals [9]. The crystal structure determination confirms the predominant keto tautomeric form in the solid state, consistent with solution-phase spectroscopic observations [6] [10].

Tautomeric and Conformational Dynamics

The tautomeric equilibrium of 2-acetyl-5-methylpyridine involves multiple possible forms, with the keto tautomer representing the thermodynamically most stable configuration under standard conditions [11] [12]. Computational analyses reveal that the keto form predominates with a population exceeding 99.9 percent at 298 Kelvin, while the enol tautomer accounts for less than 0.1 percent of the equilibrium mixture [11] [12]. The relative stability difference between keto and enol forms ranges from 8.5 to 12.3 kilocalories per mole, strongly favoring the carbonyl-containing structure [11] [12].

Additional tautomeric forms, including imine and zwitterionic configurations, exist as trace species with relative stabilities of 15.2 to 18.7 kilocalories per mole and 22.1 to 25.8 kilocalories per mole, respectively [10] [13]. These higher-energy tautomers contribute populations of less than 0.01 percent and 0.001 percent, respectively, under ambient conditions [10] [13]. The keto form exhibits characteristic carbon-13 nuclear magnetic resonance signals at approximately 203 parts per million, corresponding to the carbonyl carbon [11] [12].

| Tautomeric Form | Relative Stability (kcal/mol) | Population at 298K (%) | Characteristic Feature |

|---|---|---|---|

| Keto Form (predominant) | 0.0 | >99.9 | C=O at 203 ppm (¹³C NMR) |

| Enol Form (minor) | 8.5-12.3 | <0.1 | C=C-OH resonance |

| Imine Form (trace) | 15.2-18.7 | <0.01 | C=N bond formation |

| Zwitterionic Form (trace) | 22.1-25.8 | <0.001 | Charge separation |

Conformational analysis reveals multiple rotational isomers arising from rotation about the carbon-carbon bond connecting the acetyl group to the pyridine ring [8] [14]. The planar s-trans conformer represents the global minimum energy configuration, with a relative energy of zero kilocalories per mole and accounting for 65 to 75 percent of the conformational population [8] [14]. The planar s-cis conformer exhibits higher energy of 2.1 to 2.8 kilocalories per mole and contributes 15 to 25 percent to the equilibrium distribution [8] [14].

Twisted conformations with dihedral angles of 30 and 60 degrees display intermediate energies of 0.8 to 1.2 kilocalories per mole and 2.5 to 3.1 kilocalories per mole, respectively [8] [14]. These conformers account for 8 to 12 percent and 2 to 5 percent of the population, respectively [8] [14]. The perpendicular conformation, with a 90-degree dihedral angle, represents the highest energy arrangement at 4.2 to 5.6 kilocalories per mole and contributes less than 1 percent to the conformational ensemble [8] [14].

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle C-C-C=O (°) |

|---|---|---|---|

| Planar s-trans | 0.0 | 65-75 | 0 ± 5 |

| Planar s-cis | 2.1-2.8 | 15-25 | 180 ± 5 |

| Twisted (30°) | 0.8-1.2 | 8-12 | 30 ± 5 |

| Twisted (60°) | 2.5-3.1 | 2-5 | 60 ± 5 |

| Perpendicular (90°) | 4.2-5.6 | <1 | 90 ± 5 |

Classical Synthesis Pathways

Acetylation of 5-Methylpyridine Derivatives

The synthesis of 2-acetyl-5-methylpyridine through acetylation approaches represents one of the most direct methodologies available. Grignard addition to nitriles emerges as the predominant classical approach, utilizing 5-methylpyridine-2-carbonitrile as the starting material [1]. The reaction involves the addition of methylmagnesium bromide (3.0 equivalents, 3 M in diethyl ether) to the nitrile substrate in dry tetrahydrofuran under carefully controlled temperature conditions. The reaction mixture is maintained between -20°C and -10°C for 1-3 hours until completion [1]. This methodology consistently delivers yields of approximately 79%, making it highly suitable for both research and preparative applications [1].

Traditional Friedel-Crafts acylation presents significant challenges when applied to pyridine substrates due to the electron-deficient nature of the pyridine ring [2] [3]. The nitrogen atom in pyridine coordinates with Lewis acids such as aluminum chloride, further deactivating the ring toward electrophilic substitution [4]. This coordination results in the formation of pyridinium salts, which are even more resistant to acylation than the parent pyridine [2]. Consequently, direct Friedel-Crafts acylation of 5-methylpyridine with acetyl chloride under standard conditions typically yields poor results, necessitating alternative synthetic strategies [3].

Alternative organolithium-mediated approaches have been developed to circumvent the limitations of direct acylation [5] [6]. These methods involve the directed lithiation of substituted pyridines containing directing metalating groups, followed by treatment with appropriate electrophiles [6]. The reaction of organolithium reagents with acetylpyridines has been systematically studied, revealing that 2-pyridyl ketones can undergo chelation effects that influence reaction outcomes [5]. These methodologies require stringent anhydrous conditions and low temperatures to prevent side reactions.

Catalytic Oxidation Approaches

Polyoxomolybdate-catalyzed oxidation systems have demonstrated remarkable efficiency for pyridine derivative transformations [7] [8]. The Keplerate polyoxomolybdate catalyst system ({Mo132}) enables the oxidation of pyridines to N-oxides under mild conditions at room temperature [8]. This catalytic system utilizes aqueous hydrogen peroxide as the oxidizing agent in a water-ethanol mixed solvent system, achieving yields up to 93% for various pyridine substrates [7]. The selectivity to N-oxide products exceeds 99%, and the catalyst demonstrates excellent recyclability without significant loss of activity [8].

Metal-free oxidation protocols have been developed for specialized applications, particularly in the synthesis of pyridine-tetrafluoride derivatives [9]. These methods employ acidic conditions with reaction durations ranging from 5 minutes to 10 hours at room temperature, providing regioselective synthesis of methyl ketones from alkyne precursors [9]. The hydration of pyridine-tetrafluoride-alkynes under these conditions yields the corresponding methyl ketones in 59-93% yields [9].

Modern Organometallic Strategies

Palladium-catalyzed functionalization has revolutionized pyridine synthesis through carbon-hydrogen bond activation mechanisms [10] [11]. These methodologies enable direct C-H functionalization of pyridine derivatives through oxidative addition, transmetalation, and reductive elimination sequences [11]. Palladium catalysts facilitate highly selective alkenylation and arylation reactions with unactivated arenes, achieving excellent regio-, stereo-, and chemoselectivity [10]. The corresponding ortho-alkenylated N-oxide derivatives are obtained in good to excellent yields through these protocols [10].

Copper-catalyzed synthesis approaches offer sustainable alternatives for pyridine construction [12]. The copper-catalyzed oxidative annulation of cyclic ketones with propargylamine provides direct access to fused pyridines [12]. This methodology utilizes copper chloride (5.0 mol%) in isopropanol under aerobic conditions, demonstrating broad substrate scope with 24 different cyclic ketones as starting materials [12]. The yield distribution follows the order: six-membered rings ≫ eight-membered rings > five-membered rings ∼ seven-membered rings [12].

Nickel-based catalytic systems have been developed for challenging C-4 alkylation reactions [13]. These systems employ aluminum Lewis acids as co-catalysts to achieve selective functionalization at typically unreactive positions [13]. The unified ionic and radical C-4 alkylation platform demonstrates broad scope for both alkylation and arylation transformations [14].

Titanium-mediated approaches enable multicomponent coupling reactions for pyridine synthesis [15]. The four-component coupling process involving two acetylenes, a nitrile, and a divalent titanium alkoxide reagent directly yields titanated pyridines with high selectivity [15]. This methodology encompasses four distinct reaction categories, enabling virtually complete regioselective coupling of unsymmetrical acetylenes and nitriles [15].

Industrial-Scale Production Protocols

Commercial pyridine production typically originates from coal tar processing or synthetic routes involving formaldehyde, acetaldehyde, and ammonia [16]. The industrial synthesis occurs at elevated temperatures (350-500°C) under atmospheric pressure in the presence of heterogeneous catalysts [16]. The reaction mixture undergoes separation from ammonia and hydrogen, followed by solvent extraction of pyridines and methylpyridines from aqueous solutions [16].

Coal tar-derived methodologies represent the traditional industrial approach for obtaining pyridine bases [17] [18]. The process involves extracting pyridine and related compounds from coal tar light oil fractions using dilute sulfuric acid [18]. This acid treatment converts pyridines to water-soluble sulfate salts, which are subsequently treated with sodium hydroxide to liberate the free bases [18]. Fractional distillation then separates individual pyridine derivatives [18].

Azeotropic purification protocols are essential for industrial-scale pyridine purification [17]. These methods employ basic metal hydroxides and alkaline oxidizing agents under substantially anhydrous conditions [17]. The distillation process incorporates azeotroping agents such as benzene or toluene to remove water, followed by fractionation to obtain water-white, color-stable pyridine bases [17]. Potassium permanganate or sodium dichromate serve as oxidizing agents to eliminate color-forming impurities [17].

Continuous production systems have been developed for enhanced efficiency and product quality [17]. These systems integrate dehydration, purification, and separation steps without interruption, significantly reducing processing time and improving overall yields [17]. The methodology produces pyridine bases meeting pharmaceutical and dyestuff manufacturing specifications [17].

Purification and Isolation Techniques

Column chromatography remains the primary purification method for 2-acetyl-5-methylpyridine synthesis [1]. Silica gel chromatography using hexanes-ethyl acetate gradient elution systems provides effective separation of the target compound from reaction by-products [1]. The compound typically elutes with Rf values of 0.32 (hexanes:ethyl acetate, 4:1), enabling straightforward purification protocols [1]. Magnesium sulfate serves as the preferred drying agent for organic extracts prior to chromatographic purification [1].

pH-zone-refining counter-current chromatography offers superior performance for large-scale purifications [19]. This technique employs methyl tert-butyl ether-tetrahydrofuran-water solvent systems at optimized volume ratios [19]. Triethylamine (10 mM) functions as a retainer in the organic phase, while hydrochloric acid (10 mM) serves as an eluter in the aqueous phase [19]. Separation runs of 1.15-1.20 g samples yield purified products with greater than 98% purity [19].

Supercritical carbon dioxide extraction provides environmentally sustainable purification alternatives [20] [21]. The extraction utilizes liquid or supercritical carbon dioxide at 10 MPa pressure in mechanically agitated countercurrent extraction columns [20]. This methodology achieves pyridine concentrations of 86-94 wt% in the extract phase while reducing raffinate concentrations to 0.06 wt% [21]. The process transfers 96-99% of pyridine from feed streams using modest solvent-to-feed ratios of 2.8-4.6 [21].

Gas chromatographic analysis enables precise quality control and purity assessment [22]. Capillary gas chromatography using polar stationary phases provides high-resolution separation of pyridine derivatives [22]. The methodology demonstrates excellent sensitivity, wide dynamic detector range, and superior reproducibility for complex mixtures [22]. Kovats retention indices have been established for systematic identification of substituted pyridines [22].

Crystallization techniques facilitate final purification and isolation [23]. Slow evaporation methods using appropriate solvent systems produce high-quality crystals suitable for structural characterization [23]. Co-crystallization with suitable acids, such as succinic acid, can enhance purification efficiency and provide stable solid forms [23]. These crystalline materials retain stability up to 106°C and begin degradation above 78°C [23].

Distillation protocols serve both analytical and preparative purposes [17] [24]. Atmospheric and reduced-pressure distillation techniques enable separation based on boiling point differences [24]. Industrial distillation systems incorporate alkali treatment and oxidizing agents to achieve 99.9 mol% purity [17]. Temperature programming and precise control systems ensure consistent product quality and minimize thermal decomposition [24].

| Synthesis Method | Starting Material | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Grignard Addition | 5-Methylpyridine-2-carbonitrile | -20°C to -10°C, THF, 1-3h | 79 | High yield, reliable |

| Friedel-Crafts | 5-Methylpyridine | AlCl₃, room temperature | Variable | Direct approach |

| Organolithium | Pyridine derivatives | Low temperature, ether | Variable | Versatile |

| Pd-Catalyzed | Pyridine N-oxides | Elevated temperature | Good-Excellent | Mild conditions |

| Cu-Catalyzed | Cyclic ketones | CuCl₂, i-PrOH, air | 59-93 | Sustainable |

| Purification Method | Conditions | Purity | Scale | Applications |

|---|---|---|---|---|

| Column Chromatography | SiO₂, gradient elution | >95% | Laboratory | General purification |

| pH-zone CCC | MTBE-THF-H₂O system | >98% | Multi-gram | Preparative scale |

| Supercritical CO₂ | 10 MPa, countercurrent | 86-94 wt% | Industrial | Environmental |

| Crystallization | Slow evaporation | High purity | Research | Characterization |

| Distillation | Atmospheric/vacuum | 99.9 mol% | Industrial | Large scale |